Cas no 921110-06-7 (3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea)

3-{1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea is a synthetic organic compound featuring a tetrazole core substituted with a fluorophenyl group and a urea linkage to a methylphenyl moiety. The presence of the fluorophenyl group enhances metabolic stability and binding affinity, while the tetrazole ring contributes to its structural rigidity and potential bioactivity. The urea linkage offers hydrogen-bonding capabilities, which may improve interactions with biological targets. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea structure
921110-06-7 structure
Product name:3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea
CAS No:921110-06-7
MF:C16H15FN6O
MW:326.328305482864
CID:6039278
PubChem ID:18566010

3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea
    • Urea, N-[[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl]-N'-(3-methylphenyl)-
    • 1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea
    • AKOS024626080
    • 921110-06-7
    • F2072-0181
    • 3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
    • 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
    • Inchi: 1S/C16H15FN6O/c1-11-4-2-6-13(8-11)19-16(24)18-10-15-20-21-22-23(15)14-7-3-5-12(17)9-14/h2-9H,10H2,1H3,(H2,18,19,24)
    • InChI Key: FDQHOPQRTHEHAU-UHFFFAOYSA-N
    • SMILES: N(CC1N(C2=CC=CC(F)=C2)N=NN=1)C(NC1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 326.12913729g/mol
  • Monoisotopic Mass: 326.12913729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 11.87±0.46(Predicted)

3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2072-0181-20μmol
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2072-0181-30mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2072-0181-3mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2072-0181-4mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2072-0181-15mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2072-0181-40mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2072-0181-2μmol
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2072-0181-5mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2072-0181-20mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2072-0181-100mg
3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
921110-06-7 90%+
100mg
$248.0 2023-05-16

3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea Related Literature

Additional information on 3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea

Introduction to 3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea (CAS No. 921110-06-7)

3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 921110-06-7, represents a promising candidate for further research and development in the quest for novel therapeutic agents. Its molecular structure incorporates several key functional groups that contribute to its potential biological activity, making it a subject of intense interest among researchers.

The compound's structure is characterized by a tetrazole moiety, which is a five-membered heterocyclic ring containing four nitrogen atoms. The presence of this group is particularly noteworthy as tetrazoles have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The 3-fluorophenyl substituent attached to the tetrazole ring introduces a fluorine atom, which is known to enhance the metabolic stability and binding affinity of many pharmaceutical compounds. This modification can significantly influence the compound's pharmacokinetic profile and overall efficacy.

In addition to the tetrazole and fluoro phenyl groups, the molecule also features a urea moiety linked to a 3-methylphenyl group. The urea group is a common pharmacophore in drug design due to its ability to form hydrogen bonds with biological targets, thereby increasing binding affinity. The 3-methylphenyl group provides additional hydrophobic interactions and can modulate the compound's solubility and bioavailability. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a versatile candidate for therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of compounds like 3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea with greater accuracy. These tools have been instrumental in identifying potential binding sites on target proteins and understanding the mechanisms of action. Preliminary simulations indicate that this compound may interact with enzymes and receptors involved in various disease pathways, including cancer, inflammation, and neurodegeneration.

The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic techniques. The preparation of CAS No. 921110-06-7 involves multi-step organic reactions, including nucleophilic substitution, cyclization, and condensation reactions. Each step must be carefully optimized to ensure high yield and purity. The use of advanced chromatographic techniques for purification is often necessary to isolate the desired product from impurities.

The pharmacological evaluation of 3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea has begun in several academic and industrial laboratories. Initial in vitro studies have shown promising results in terms of inhibitory activity against certain enzymes and receptors. For instance, the compound has demonstrated potential as an inhibitor of kinases involved in cancer cell proliferation. Additionally, its interaction with inflammatory pathways has been explored, suggesting possible applications in treating chronic inflammatory diseases.

The development of new therapeutic agents often involves rigorous testing in preclinical models before moving to human clinical trials. Animal studies are crucial for assessing the safety and efficacy of compounds like this one. These studies provide valuable insights into the compound's pharmacokinetic behavior, potential side effects, and optimal dosage ranges. The results from these studies are essential for designing effective clinical trial protocols.

In conclusion, CAS No. 921110-06-7, or more accurately referred to as 3-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(3-methylphenyl)urea, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for addressing some of the most challenging diseases faced by humanity today.

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